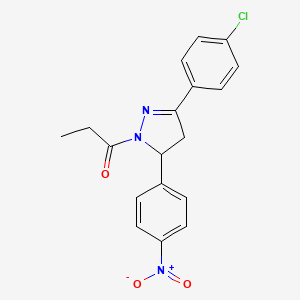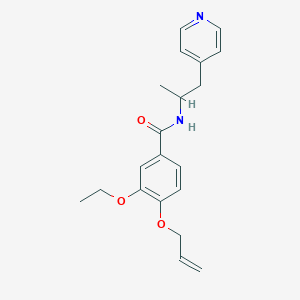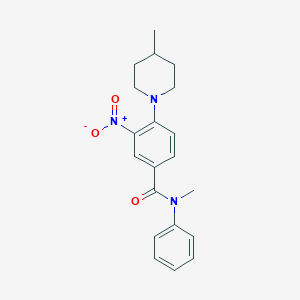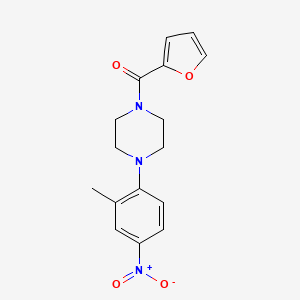
3-(4-chlorophenyl)-5-(4-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazole
Descripción general
Descripción
3-(4-chlorophenyl)-5-(4-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CNPPD and is a member of the pyrazole family of compounds. The unique structure of CNPPD makes it an interesting compound to study and has led to numerous scientific studies exploring its synthesis, mechanism of action, and potential applications.
Mecanismo De Acción
The mechanism of action of CNPPD is not fully understood, but it is believed to act through a variety of mechanisms. In medicinal chemistry, CNPPD has been shown to inhibit the activity of certain enzymes and receptors, leading to a decrease in inflammation and cancer cell growth. In biochemistry, CNPPD has been shown to modulate the activity of the GABA-A receptor, leading to changes in neuronal activity. In materials science, CNPPD has been shown to interact with various analytes, leading to changes in its optical and electrical properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of CNPPD are complex and depend on the specific application. In medicinal chemistry, CNPPD has been shown to decrease inflammation and inhibit the growth of cancer cells. In biochemistry, CNPPD has been shown to modulate the activity of the GABA-A receptor, leading to changes in neuronal activity. In materials science, CNPPD has been shown to interact with various analytes, leading to changes in its optical and electrical properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CNPPD in lab experiments is its relative stability under normal laboratory conditions. This makes it a useful compound for studying its properties and potential applications. However, CNPPD is also relatively insoluble in water, which can make it difficult to work with in certain applications. Additionally, the synthesis of CNPPD can be challenging, and modifications to the reaction conditions may be necessary to achieve high yields and purity.
Direcciones Futuras
There are numerous future directions for research on CNPPD. In medicinal chemistry, further studies are needed to determine the full range of anti-inflammatory and anticancer properties of CNPPD, as well as its potential as a drug candidate. In biochemistry, further studies are needed to fully understand the mechanism of action of CNPPD on the GABA-A receptor and other enzymes and receptors. In materials science, further studies are needed to explore the potential of CNPPD as a sensor for detecting various analytes, as well as its potential for use in other applications, such as optoelectronics and energy storage.
Aplicaciones Científicas De Investigación
CNPPD has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, CNPPD has been investigated for its potential as an anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells. In biochemistry, CNPPD has been studied for its ability to modulate the activity of certain enzymes and receptors, including the GABA-A receptor. In materials science, CNPPD has been explored for its potential as a sensor for detecting various analytes.
Propiedades
IUPAC Name |
1-[5-(4-chlorophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-18(23)21-17(13-5-9-15(10-6-13)22(24)25)11-16(20-21)12-3-7-14(19)8-4-12/h3-10,17H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZHTUZEPFQGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Chlorophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4',4',6'-trimethyl-2,3,4,9-tetrahydro-4'H-spiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4141561.png)
![2-(1,3-benzodioxol-5-ylmethyl)-7-bromo-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141569.png)
![4-(3-hydroxy-7,7-dimethyl-5-oxo-2-phenyl-4,5,6,7,8,9-hexahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)-2-methoxyphenyl acetate](/img/structure/B4141575.png)
![N-(5-{[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide](/img/structure/B4141582.png)
![N-[2-(methylthio)ethyl]-3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4141587.png)



![2,4-dichloro-N-(4-{[(4-nitrophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4141611.png)
![2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]acetamide](/img/structure/B4141612.png)
![N-{[4-allyl-5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide](/img/structure/B4141620.png)
![2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4141624.png)
![N-(4-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B4141635.png)
